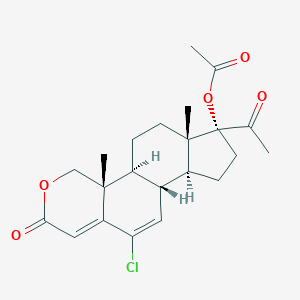

Osaterone acetate

Overview

Description

Osaterone acetate is a synthetic steroidal anti-androgen agent . It’s used in veterinary medicine, specifically for the treatment of benign prostatic hypertrophy (BPH) in male dogs . The medicine is available as 1.875 mg, 3.75 mg, 7.5 mg, or 15 mg tablets .

Synthesis Analysis

This compound is synthesized from 3,20-dioxopregn-4-en-17-yl acetate . The chirality of the active substance is imparted by the starting material and does not change during the synthetic process .

Molecular Structure Analysis

The molecular formula of this compound is C22H27ClO5 . Its average mass is 406.900 Da and its monoisotopic mass is 406.154694 Da . The molecule contains a total of 58 bonds .

Chemical Reactions Analysis

This compound is practically insoluble in water, thus micronised material is used, as small particle size generally enhances absorption of drugs . The active substance does not exhibit polymorphism .

Physical and Chemical Properties Analysis

This compound is freely soluble in chloroform and tetrahydrofuran, soluble in acetonitrile, slightly soluble in methanol and ethanol, very slightly soluble in ether and practically insoluble in water . Its melting point is 257°C . The log octanol-water partition coefficient is 2.72 and its water solubility estimate is 13.26 mg/L at 25°C .

Scientific Research Applications

Reproductive Use in Stud Dogs :

- Osaterone acetate is used for the continuous reproductive use of stud dogs with BPH, mainly causing a temporary reduction in semen volume and a subsequent increase in semen concentration without altering libido (Niżański et al., 2022).

Therapeutic Agent for BPH :

- At a dosage of 0.2 mg/kg or higher, this compound significantly regresses prostatic hypertrophy in dogs during the early stage, suggesting its potential as a therapeutic agent for BPH (Tsutsu et al., 2000).

Sonographic Improvement :

- Both this compound and deslorelin acetate lead to significant sonographic improvement in dogs suffering from BPH (Niżański et al., 2020).

Increase in Zinc Concentrations :

- Treatment with this compound in dogs with BPH leads to a significant increase in zinc (Zn2+) concentrations, which correlates with the return to normal sperm values (Ferré-Dolcet et al., 2021).

Comparison with Other Drugs :

- This compound reduces prostate volume significantly more quickly than delmadinone, but both drugs effectively reduce clinical signs and induce complete clinical remission (Albouy et al., 2008).

Reduction of Adrenal Gland Weight :

- In mice, this compound reduces adrenal gland weight, and its oxidation is catalyzed by a novel cytochrome P450 in mouse liver (Minato et al., 1999).

Rapid and Marked Reduction in Prostatic Volume :

- This compound rapidly and markedly reduces prostatic volume in dogs with BPH (T.R. et al., 2016).

Clinical Applicability :

- This compound is clinically applicable as a therapeutic drug for BPH in dogs, inhibiting prostatic hypertrophy during the early phase (Tsutsui et al., 2001).

Comparison of Clinical Effectiveness :

- Both this compound and deslorelin acetate are effective for BPH treatment in dogs, with this compound showing quicker alleviation of symptoms (Niżański et al., 2020).

Metabolism and Metabolites :

- This compound is metabolized into eleven metabolites in dogs and humans after oral administration (Minato et al., 2005).

Other Applications :

- This compound temporarily resolved clinical signs and hematuria in a male pied tamarin with BPH (Barbón et al., 2016).

Mechanism of Action

Osaterone acetate is a steroid chemically related to progesterone, and as such, it has potent progestagen and potent anti-androgen activity . Also, the major metabolite of this compound (15β-hydroxylated -osaterone acetate) has anti-androgenic activity . This compound inhibits the effects of an excess of male hormone (testosterone) .

Safety and Hazards

Properties

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTIOMQDFOYCEN-OFUYBIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030455 | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105149-00-6 | |

| Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osaterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

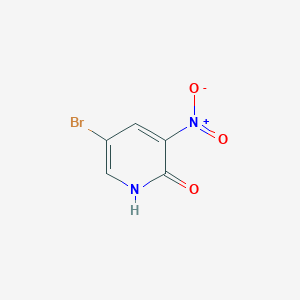

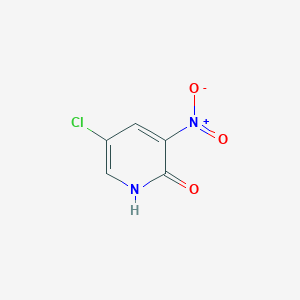

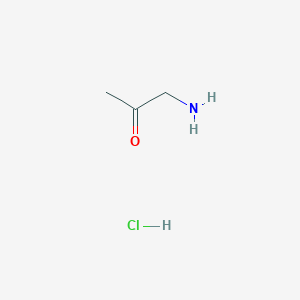

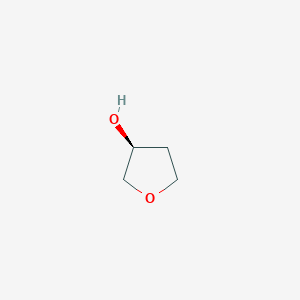

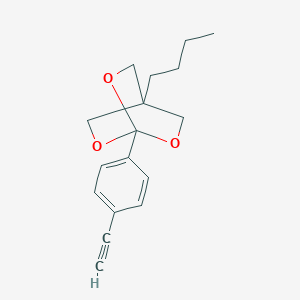

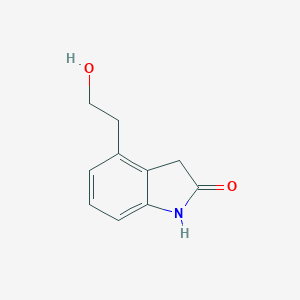

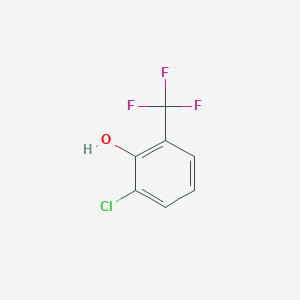

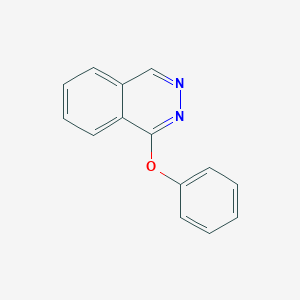

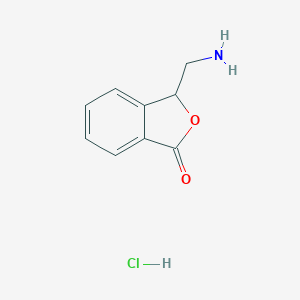

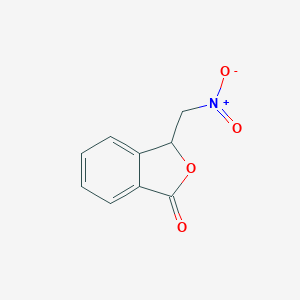

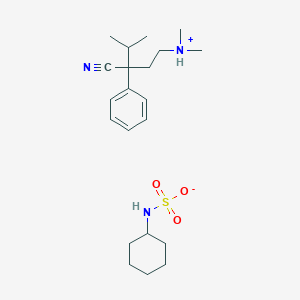

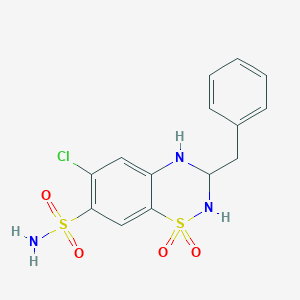

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.